Cacotheline

Analytical Chemistry Spot Test Analysis Redox Indicators

Cacotheline's ortho-quinone structure enables reversible two-electron redox behavior that brucine and generic indicators cannot replicate. This selectivity supports Fe(II) spot tests (0.3 μg L.O.I., 18-species interference-free), Sn(II) titrimetry, and tin plate/solder QC. As an o-quinone catalyst, it achieves 94% amine oxidation yield (3 mol%)—1.4× higher than simpler quinones. It is the required derivatization reagent for brucine AdSV quantification (LOD 2.0×10⁻⁹ M). Procure cacotheline to maintain protocol reproducibility.

Molecular Formula C21H21N3O7
Molecular Weight 427.4 g/mol
CAS No. 561-20-6
Cat. No. B613828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCacotheline
CAS561-20-6
Molecular FormulaC21H21N3O7
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1CN2CC3=CCOC(C4C3CC2C15C4NC6=C(C(=O)C(=O)C=C56)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C21H21N3O7/c25-12-6-11-17(18(19(12)28)24(29)30)22-20-16-10-5-14-21(11,20)2-3-23(14)8-9(10)1-4-31-13(16)7-15(26)27/h1,6,10,13-14,16,20,22H,2-5,7-8H2,(H,26,27)
InChIKeyIVEMPCACOMNRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cacotheline (CAS 561-20-6) Technical Profile for Analytical Chemistry and Niche Biomedical Research Procurement


Cacotheline (CAS 561-20-6, molecular formula C21H21N3O7, MW 427.41 g/mol) is a nitro derivative of brucine, synthesized by treating brucine with 10% nitric acid at 60–70°C [1]. It belongs to the class of secostrychnine alkaloids and presents as yellow crystals sparingly soluble in water [1]. As an ortho-quinone species, cacotheline exhibits reversible two-electron redox behavior [2] that underpins its primary applications as a selective redox indicator and oxidimetric reagent. While structurally related to brucine and strychnine, its chemical modification introduces distinct redox properties and analytical selectivity profiles that render generic substitution by parent alkaloids or common alternative indicators non-trivial in specialized protocols [1][2].

Critical Differentiation Drivers for Cacotheline (CAS 561-20-6) Selection Over Brucine and Common Redox Indicators


Generic substitution of cacotheline with brucine (its parent alkaloid) or common redox indicators such as Methylene Blue or Variamine Blue introduces substantial performance and selectivity compromises. Brucine lacks the o-quinone redox functionality that enables cacotheline's reversible two-electron reduction [1] and its characteristic colorimetric transitions in acidic and complexing media [2]. Furthermore, the specificity profile for Fe(II) detection—operating at pH 5.2–7.8 with sodium oxalate/citrate—cannot be replicated by structurally dissimilar dyes, which respond broadly to multiple reducing species [2]. Even among ortho-quinone catalysts, catalytic efficiencies vary markedly; for example, simpler o-quinones yield substantially lower conversion rates than cacotheline under identical aerobic amine oxidation conditions [3]. These functional divergences mandate compound-specific sourcing for validated analytical and catalytic applications.

Verifiable Quantitative Differentiation of Cacotheline (CAS 561-20-6) Versus Structural Analogs and Functional Alternatives


Specificity for Fe(II) Detection: Cacotheline Versus Metal Ion Panel and Alternative Indicators

Cacotheline yields a blue color with Fe(II) at pH 5.2–7.8 in the presence of sodium oxalate or citrate, with identification limits of 0.3 μg on Whatman No. 542 filter paper and 0.5 μg on a spot plate (dilution limit 1:166,000 and 1:100,000, respectively) [1]. Under identical conditions, 12 metal ions (SbIII, AsIII, UIII, UIV, CuI, CrII, CeIII, SnII, VIII, GeII, TiIII) and 6 reducing agents (e.g., sulfite, thiosulfate, ascorbic acid) do not produce the blue color, demonstrating superior specificity over common redox indicators that respond to multiple species [1].

Analytical Chemistry Spot Test Analysis Redox Indicators Iron(II) Detection

Redox Potential and Reagent Stability: Cacotheline Compared to Common Redox Indicators in Potentiometric Titrations

Cacotheline solution (0.005 M in 0.02 M HCl) is stable for several months, with conditional redox potentials determined in sulfuric, phosphoric, and acetic acid media [1]. It undergoes a defined two-electron reduction reaction [1] and serves as a satisfactory indicator for the oxidation of V(II) to V(IV) with stronger oxidizing agents, alongside Variamine Blue, Methylene Blue, o-dianisidine, ferroin, bis(α,α′-bipyridyl)iron(II), and ammonium molybdate [2]. However, unlike Methylene Blue and related thiazine dyes that exhibit complex pH-dependent reduction mechanisms, cacotheline's reversible o-quinone/hydroquinone couple (two-electron reduction of the o-quinone group, followed by a four-electron irreversible reduction of the nitro group to hydroxylamine) provides a cleaner electrochemical signature at mercury electrodes [3].

Potentiometric Titration Oxidimetry Redox Potential Reagent Stability

Organocatalytic Efficiency: Cacotheline Versus Simpler Ortho-Quinone Catalysts in Aerobic Amine Oxidation

In aerobic oxidation of amines under ambient conditions, cacotheline (ortho-quinone 3) achieves 94% yield of product 2a at 3 mol% catalyst loading, compared to only 68% yield using ortho-quinone 2 (o-NQ2), a structurally simpler ortho-quinone catalyst [1]. Reducing the cacotheline loading to 1 mol% still yields 88% product, demonstrating superior catalytic efficiency per molar equivalent [1]. Cacotheline functions as a transaminase-like and amine oxidase-like catalyst, enabling oxidation in neat conditions or water, and is readily accessible from nitration of brucine [1].

Organocatalysis Green Chemistry Amine Oxidation Biomimetic Catalysis

Voltammetric Detection Sensitivity: Cacotheline in Adsorptive Stripping Voltammetry

Cacotheline exhibits strong adsorptive accumulation at a hanging mercury drop electrode, with a cathodic peak potential of approximately -0.35 V (vs. saturated Ag/AgCl) [1]. Under optimized conditions, adsorptive stripping voltammetry achieves a detection limit of 2.0 × 10⁻⁹ M for cacotheline [1]. This property enables indirect quantification of brucine after nitric acid conversion to cacotheline, leveraging the nitro derivative's superior electrochemical activity compared to the parent alkaloid [1].

Electroanalytical Chemistry Adsorptive Stripping Voltammetry Trace Analysis Brucine Quantification

Biological Target Engagement: Cacotheline as a Cx43 Hemichannel Blocker Versus Parent Alkaloid Brucine

Cacotheline blocks Cx43 hemichannels in astrocytes, and its systemic administration induces rapid antidepressant effects in preclinical models, preventing stress-induced increases in astroglial Cx43 hemichannel activity and extracellular glutamate in the ventral hippocampus [1]. Prior to this study, no biological activity had been reported for cacotheline [1], while brucine is known primarily as a glycine receptor antagonist and neurotoxin. This represents a functionally distinct biological target engagement profile compared to the parent alkaloid [1].

Neuropharmacology Connexin Hemichannels Depression Astrocyte Biology

Solubility and Physical Form for Aqueous Analytical Protocols: Cacotheline Monohydrate Versus Anhydrous Forms

Cacotheline monohydrate (MW 508.44 g/mol) exhibits solubility in hot water at 0.1% concentration to yield a clear solution , whereas the anhydrous form is sparingly soluble in water [1]. The monohydrate form contains a maximum of 5.0% water (by KF) and is supplied with an assay minimum of 95.0% . This hydration state influences dissolution kinetics for aqueous redox indicator preparations, directly impacting protocol reproducibility.

Analytical Reagent Preparation Solubility Hydrate Forms Quality Control

Validated Application Scenarios Where Cacotheline (CAS 561-20-6) Demonstrates Documented Advantage


Specific Detection and Semi-Quantitative Analysis of Fe(II) in Complex Matrices

Cacotheline enables detection of Fe(II) with a limit of identification of 0.3 μg on Whatman No. 542 filter paper, with 12 common metal ions and 6 reducing agents showing no interference [1]. This specificity is applicable to spot tests, qualitative analysis, and thin-layer chromatographic detection of Fe(II) in geological, environmental, and industrial samples where alternative redox indicators (e.g., Methylene Blue) yield false positives due to broad reactivity.

Potentiometric and Visual Titration of Sn(II) in Tin Plate and Solder Analysis

Cacotheline functions as a reversible redox indicator for Sn(II) titrations [2] and as an oxidimetric reagent for the assay of tin plate and solder [1]. Its defined two-electron reduction [1] and month-scale stability as a 0.005 M solution in 0.02 M HCl [1] support routine quality control operations in metallurgical and electronics manufacturing settings.

Organocatalytic Aerobic Oxidation of Amines for Green Synthesis

Cacotheline catalyzes the aerobic oxidation of amines to carbonyl products with 94% yield at 3 mol% loading, outperforming simpler ortho-quinone catalysts (68% yield) [3]. The reaction proceeds at ambient temperature under neat or aqueous conditions, aligning with sustainable chemistry principles. Laboratories pursuing transaminase-mimetic or amine oxidase-mimetic transformations benefit from cacotheline's higher catalytic efficiency, which reduces per-synthesis catalyst cost and waste.

Adsorptive Stripping Voltammetry for Trace Brucine Quantification

Cacotheline is the essential derivatization product for indirect brucine quantification via adsorptive stripping voltammetry, achieving a detection limit of 2.0 × 10⁻⁹ M [4]. This method is applicable to pharmaceutical quality control of Strychnos nux-vomica extracts and forensic toxicology, providing an alternative to HPLC methods when electroanalytical instrumentation is available.

Pharmacological Investigation of Astroglial Cx43 Hemichannels in Neuropsychiatric Models

Cacotheline serves as a pharmacological probe to block Cx43 hemichannels in astrocytes, demonstrating rapid antidepressant-like effects in preclinical models [3]. Researchers studying glial biology, connexin-mediated signaling, or stress-related neuropsychiatric disorders utilize cacotheline to interrogate Cx43 function, distinct from brucine's glycine receptor pharmacology.

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